![molecular formula C19H21ClN2O3 B2769847 9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane CAS No. 1808766-93-9](/img/structure/B2769847.png)
9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane
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Overview
Description
Synthesis Analysis
The synthesis of CQCD involves several steps. Notably, the Vilsmeier–Haack reaction plays a crucial role in constructing the quinoline scaffold. Starting from 2,7-dichloroquinoline-3-carbaldehyde, the carbaldehyde group is transformed into nitriles using POCl₃ and NaN₃. Subsequently, the nitriles are converted to amides using CH₃CO₂H and H₂SO₄. This synthetic pathway yields CQCD and related derivatives .
properties
IUPAC Name |
(2-chloroquinolin-4-yl)-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-12-10-22(11-19(25-12)7-8-24-13(19)2)18(23)15-9-17(20)21-16-6-4-3-5-14(15)16/h3-6,9,12-13H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVWMWMETITLMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2(O1)CCOC2C)C(=O)C3=CC(=NC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
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